ND-646
Description
Properties
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of ND-646: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ND-646 is a potent and selective, orally bioavailable, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data on its efficacy, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows are presented to support researchers in the fields of oncology, metabolism, and drug development.
The Cellular Target: Acetyl-CoA Carboxylase (ACC)
The primary cellular target of this compound is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2.[3][4] ACC plays a critical role in cellular metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[5][6]
-
ACC1: Primarily located in the cytoplasm, ACC1 is highly expressed in lipogenic tissues such as the liver and adipose tissue, as well as in many cancer cells. It provides the malonyl-CoA pool for the synthesis of fatty acids.[3]
-
ACC2: Associated with the outer mitochondrial membrane, ACC2's product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[3]
This compound is a non-isoform-specific inhibitor, potently targeting both ACC1 and ACC2.[3][6] This dual inhibition leads to a simultaneous blockade of fatty acid synthesis and a stimulation of fatty acid oxidation.
Mechanism of Action
This compound functions as an allosteric inhibitor of ACC.[1][2] Its mechanism of action is distinct and involves the following key steps:
-
Binding to the Biotin Carboxylase (BC) Domain: this compound binds to a site within the biotin carboxylase (BC) domain of both ACC1 and ACC2.[7]
-
Disruption of Dimerization: This binding event prevents the dimerization of ACC subunits, which is essential for the enzyme's catalytic activity.[1][2]
-
Inhibition of Enzymatic Activity: By disrupting the dimeric structure, this compound effectively inhibits the enzymatic function of ACC, leading to a significant reduction in malonyl-CoA production.[7]
Interestingly, the binding site of this compound on the BC domain overlaps with the binding site for the phosphorylated serine residue that is targeted by AMP-activated protein kinase (AMPK) for inhibitory regulation.[8] Treatment with this compound has been shown to lead to a decrease in the phosphorylation of ACC at these AMPK-targeted sites.[7][8]
Quantitative Data
The potency and efficacy of this compound have been characterized in various enzymatic and cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of ACC by this compound
| Enzyme Isoform | IC50 (nM) | Source |
| Human ACC1 | 3.5 | [7] |
| Human ACC2 | 4.1 | [7] |
Table 2: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Notes | Source |
| A549 | Cell Proliferation | 7 days | Not explicitly stated, but significant reduction at 500 nM | Effect enhanced in delipidated media | [7][9] |
| H460 | Cell Proliferation | 7 days | Not explicitly stated, but significant reduction at 500 nM | Effect enhanced in delipidated media | [7] |
| H358 | Cell Proliferation | Not specified | Not specified | Anti-proliferative action observed | [7] |
| A549 | Cell Growth | Not specified | 9-17 (for derivatives) | This compound derivatives showed potent activity | [2] |
Table 3: Effect of this compound on Fatty Acid Synthesis
| Cell Line/Model | Treatment | Effect | Source |
| A549 cells | 500 nM this compound for 72 hours | Nearly 85% decrease in total fatty acids | [9] |
| A549 xenograft mice | 50 mg/kg this compound twice daily for 1 week | Significant decrease in palmitate and stearate levels | [9] |
Experimental Protocols
ACC Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACC. The principle is based on the detection of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA by ACC.[10]
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and a reducing agent like DTT)
-
This compound or other test compounds
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader capable of luminescence detection
Protocol:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and sodium bicarbonate.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the recombinant ACC enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the enzymatic reaction.
-
Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Cellular Fatty Acid Synthesis Assay (Stable Isotope Labeling)
This method measures the rate of de novo fatty acid synthesis in cultured cells by tracing the incorporation of a stable isotope-labeled precursor, such as [U-¹³C₆]glucose, into newly synthesized fatty acids.[8][11]
Materials:
-
Cultured cells (e.g., A549)
-
Cell culture medium
-
[U-¹³C₆]glucose
-
This compound or other test compounds
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Internal standards for fatty acids
-
Derivatization reagent (e.g., methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for the desired duration.
-
Replace the culture medium with medium containing [U-¹³C₆]glucose and continue the incubation for a defined period (e.g., 24 hours).
-
Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., Folch method).
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Analyze the FAMEs by GC-MS to determine the isotopic enrichment in newly synthesized fatty acids (e.g., palmitate).
-
Quantify the rate of fatty acid synthesis based on the incorporation of the stable isotope label.
Cell Viability/Proliferation Assay (CyQUANT™ MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble formazan, which has a purple color.[2][9]
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound or other test compounds
-
MTT solution (e.g., from CyQUANT™ MTT Cell Proliferation Assay Kit)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader capable of absorbance measurements
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory effect of this compound on ACC.
Experimental Workflow for Cellular Fatty Acid Synthesis Assay
Caption: Workflow for measuring de novo fatty acid synthesis using stable isotopes.
Logical Relationship of this compound's Anti-Cancer Effect
Caption: Logical flow from this compound administration to tumor suppression.
References
- 1. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
ND-646: A Targeted Approach to Disrupting Cancer Cell Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is de novo fatty acid synthesis, which provides essential building blocks for membrane formation, energy storage, and signaling molecules. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway, has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of ND-646, a potent and selective allosteric inhibitor of ACC, and its effects on cancer cell metabolism. We will delve into its mechanism of action, summarize key preclinical findings in non-small cell lung cancer (NSCLC) and other cancer types, and provide detailed experimental protocols for researchers investigating this novel therapeutic agent.
Introduction: The Role of Fatty Acid Synthesis in Cancer
Cancer cells undergo a metabolic transformation to support their increased anabolic demands.[1] A hallmark of this altered metabolism is the upregulation of de novo fatty acid synthesis (FAS), a process that is minimally active in most normal differentiated tissues.[1] This pathway converts acetyl-CoA into fatty acids, which are crucial for the synthesis of phospholipids for cell membranes, post-translational modification of proteins, and the generation of signaling molecules.[2][3]
Acetyl-CoA carboxylase (ACC) is the pivotal enzyme that catalyzes the first committed step in FAS, the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[3][4] Mammals have two ACC isoforms, ACC1 and ACC2, which have distinct subcellular localizations and functions.[5] ACC1 is primarily cytosolic and is the main driver of de novo fatty acid synthesis.[5] ACC2 is located on the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby regulating fatty acid oxidation.[3] Given its central role in lipid metabolism, ACC has become an attractive target for therapeutic intervention in cancer.[4]
This compound: A Potent Allosteric Inhibitor of ACC
This compound is a small-molecule, orally bioavailable allosteric inhibitor that targets both ACC1 and ACC2.[1][6] It was developed through structure-based drug design and binds to the biotin carboxylase (BC) domain of ACC, at the same site as the fungal metabolite Soraphen A and the inhibitory phosphopeptide of ACC phosphorylated by AMP-activated protein kinase (AMPK).[6][7] This binding prevents the dimerization of ACC subunits, which is essential for its enzymatic activity.[1][6] By inhibiting both ACC isoforms, this compound not only blocks fatty acid synthesis but may also stimulate fatty acid oxidation.[2][7]
Preclinical Efficacy of this compound in Cancer Models
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, most notably in non-small cell lung cancer (NSCLC).
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation and viability of NSCLC cell lines.[6][7] The anti-proliferative effect of this compound is enhanced when cells are cultured in media with delipidated serum, highlighting the dependence of these cancer cells on de novo fatty acid synthesis.[7][8] Conversely, the cytotoxic effects of this compound can be rescued by the addition of exogenous palmitic acid, confirming that the drug's primary mechanism of action is the depletion of cellular fatty acids.[6][7]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | <100 | [9] |
| H460 | Non-Small Cell Lung Cancer | <100 | [9] |
| H358 | Non-Small Cell Lung Cancer | <100 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | <100 | [9] |
| Compound | Target | IC50 (nM) | Reference |
| This compound | hACC1 | 3.5 | [9][10] |
| This compound | hACC2 | 4.1 | [9][10] |
In Vivo Studies
The anti-tumor efficacy of this compound has been extensively validated in various in vivo models. In xenograft models using A549 NSCLC cells, oral administration of this compound led to a significant reduction in tumor growth.[6][11] Furthermore, in genetically engineered mouse models of KRAS-driven NSCLC (Kras;Trp53-/- and Kras;Stk11-/-), this compound treatment markedly suppressed tumor growth.[1][6][12]
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| A549 Xenograft | NSCLC | This compound (25 mg/kg BID) | Significant | [10] |
| A549 Xenograft | NSCLC | This compound (50 mg/kg QD) | Significant | [10] |
| A549 Xenograft | NSCLC | This compound (50 mg/kg BID) | 80% reduction in tumor area to total lung area ratio | [11] |
| MDA-MB-468 Orthotopic | Triple-Negative Breast Cancer | This compound (25 mg/kg BID, 50 mg/kg QD, 50 mg/kg BID) | 60-70% | [8] |
| Kras;Trp53-/- GEMM | NSCLC | This compound | Marked suppression | [1][6][12] |
| Kras;Stk11-/- GEMM | NSCLC | This compound | Marked suppression | [1][6][12] |
Combination Therapy
The therapeutic potential of this compound is further enhanced when used in combination with standard-of-care chemotherapy. In preclinical models of NSCLC, the combination of this compound and carboplatin resulted in a more profound anti-tumor response than either agent alone.[6][12][13] This synergistic effect suggests that targeting cancer cell metabolism can sensitize tumors to conventional cytotoxic agents.
| Animal Model | Cancer Type | Treatment | Tumor Suppression | Reference |
| NSCLC models | NSCLC | This compound + Carboplatin | 87% | [13] |
| NSCLC models | NSCLC | Carboplatin alone | 50% | [13] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is intricately linked to the regulation of ACC by AMPK. AMPK, a key energy sensor in the cell, phosphorylates ACC, leading to its inactivation.[9] this compound binds to the same site on the BC domain of ACC that the AMPK-phosphorylated serine residue interacts with.[2][14] By occupying this site, this compound prevents the binding of the phosphorylated ACC, leading to its dephosphorylation.[9][14] However, despite promoting a dephosphorylated state, this compound allosterically inhibits ACC activity by preventing its dimerization.[2][6] This dual action ensures a robust and sustained inhibition of fatty acid synthesis. The inhibition of ACC leads to a depletion of intracellular fatty acids, which in turn can induce ER stress and apoptosis in cancer cells.[2][6]
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. For experiments with delipidated serum, replace standard fetal bovine serum (FBS) with delipidated FBS.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 2-5 million A549 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of 6-8 week old female athymic nude mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control orally, once or twice daily.[10]
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).[10]
Caption: Experimental workflow for an in vivo xenograft tumor model.
Metabolic Flux Analysis
-
Cell Culture: Culture A549 cells in glucose-free DMEM supplemented with 10% dialyzed FBS and [U-¹³C₆]glucose.
-
Drug Treatment: Treat the cells with this compound (e.g., 500 nM) or vehicle control for 24 hours.
-
Metabolite Extraction: Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell extracts.
-
LC-MS/MS Analysis: Analyze the polar metabolites in the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of ¹³C into fatty acids.
-
Data Analysis: Quantify the fractional contribution of glucose to the synthesis of palmitate and other fatty acids by measuring the mass isotopologue distribution.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. By potently inhibiting ACC and shutting down de novo fatty acid synthesis, this compound has demonstrated significant preclinical efficacy, both as a monotherapy and in combination with standard chemotherapy. The well-defined mechanism of action and the availability of a potential biomarker (pACC) for target engagement further support its clinical development.[7][9]
Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification. Investigating the efficacy of this compound in a broader range of cancer types that exhibit a dependence on fatty acid synthesis is also warranted. Furthermore, exploring novel combination strategies with other targeted therapies or immunotherapies could unlock the full therapeutic potential of this metabolic inhibitor. As our understanding of cancer metabolism deepens, drugs like this compound that target these fundamental cellular processes will likely play an increasingly important role in the oncologist's armamentarium.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. Acetyl-CoA carboxylase-α as a novel target for cancer therapy [imrpress.com]
- 4. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nimbustx.com [nimbustx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. nimbustx.com [nimbustx.com]
- 14. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.h1.co]
ND-646 Induced Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. By disrupting this pathway, this compound effectively induces growth arrest and apoptosis in a variety of tumor cells, particularly those with a high dependence on lipid metabolism, such as non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on tumor cells, and detailed experimental protocols for studying its activity. The information presented herein is intended to support further research and development of ACC inhibitors as a promising therapeutic strategy in oncology.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and growth. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and energy storage. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.
This compound is a small molecule inhibitor that allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition of ACC leads to a depletion of cellular fatty acids, triggering a cascade of events that culminate in cell cycle arrest and apoptosis in cancer cells.[2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other ACC inhibitors.
Mechanism of Action of this compound
This compound functions as a highly potent, orally bioavailable, allosteric inhibitor of both ACC1 and ACC2.[3] Its mechanism of action can be summarized as follows:
-
Binding to the Biotin Carboxylase (BC) Domain: this compound binds to a site within the BC domain of the ACC enzyme.[1]
-
Prevention of Dimerization: This binding event prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[3]
-
Inhibition of Fatty Acid Synthesis: The inhibition of ACC function leads to a rapid depletion of malonyl-CoA, the substrate for fatty acid synthase (FASN), thereby shutting down the de novo fatty acid synthesis pathway.[1]
-
Induction of ER Stress and Apoptosis: The disruption of lipid homeostasis triggers endoplasmic reticulum (ER) stress, a cellular condition that, when prolonged and severe, activates the unfolded protein response (UPR) and ultimately leads to apoptosis.[4][5] Evidence suggests that the PERK/ATF4/CHOP signaling axis is a key mediator of this compound-induced apoptosis.[4][6]
The following diagram illustrates the signaling pathway of this compound leading to apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Enzyme | Value | Reference |
| IC50 | Recombinant hACC1 | 3.5 nM | [3] |
| IC50 | Recombinant hACC2 | 4.1 nM | [3] |
| IC50 | A549 (NSCLC) | 9-17 nM (for this compound and derivatives) | [1] |
| Fatty Acid Reduction | A549 (NSCLC) | ~85% decrease after 72h | [2] |
| Cell Number Reduction | A549 (NSCLC) | Significant reduction with 500 nM for 7 days | [2] |
Table 2: In Vivo Efficacy of this compound in NSCLC Models
| Animal Model | Treatment | Outcome | Reference |
| Xenograft (A549 in SCID mice) | 50 mg/kg this compound (oral, BID) | Significant decrease in palmitate and stearate | [2] |
| Xenograft (A549 in SCID mice) | This compound (6 weeks) | 80% reduction in tumor area to lung area ratio | [2] |
| Genetically Engineered Mouse Model | This compound | 60% reduction in palmitate synthesis rate | [4] |
| Genetically Engineered Mouse Model | This compound | 46% reduction in stearate synthesis rate | [4] |
| Various Animal Models | This compound | ~67% reduction in tumor mass vs. untreated | [7] |
| Various Animal Models | This compound + Carboplatin | 87% tumor suppression | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on tumor cells.
Cell Culture and Reagents
-
Cell Lines: A549, H460, H157, H1355 (Non-Small Cell Lung Cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO and store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cell Viability Assay
The anti-proliferative effects of this compound can be determined using a standard MTT or CellTiter-Glo® assay.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay by Annexin V Staining
Apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Seed cells in a 6-well plate and treat with this compound (e.g., 500 nM) for 48-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for ER Stress Markers
The induction of ER stress can be confirmed by detecting key protein markers via Western blotting.
-
Treat cells with this compound as described above and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-EIF2α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The following diagram outlines a typical workflow for an in vivo xenograft study.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers that are highly dependent on de novo fatty acid synthesis. Its potent and selective inhibition of ACC leads to the depletion of cellular fatty acids, induction of ER stress, and ultimately, apoptosis in tumor cells. The preclinical data strongly support the continued investigation of this compound and other ACC inhibitors in clinical settings. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development. Further studies are warranted to explore the full therapeutic potential of ACC inhibition, including its use in combination with other anti-cancer agents.
References
- 1. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. Saturated fatty acid induction of endoplasmic reticulum stress and apoptosis in human liver cells via the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Methodological & Application
ND-646 In Vitro Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro applications of ND-646, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). The following protocols and data are intended to guide researchers in utilizing this compound for studying cellular metabolism and its role in diseases such as cancer.
Introduction
This compound is a small molecule inhibitor that targets both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2, which are crucial enzymes in the de novo fatty acid synthesis pathway.[1][2] By preventing the dimerization of ACC, this compound effectively blocks the production of malonyl-CoA, a key building block for fatty acids.[1][2] This inhibition of fatty acid synthesis has been shown to impede the proliferation and viability of cancer cells that exhibit a high dependence on this metabolic pathway.[1][3]
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to the biotin carboxylase (BC) domain of both ACC1 and ACC2.[1] This binding event prevents the dimerization of the ACC enzyme, which is essential for its catalytic activity.[1] The subsequent reduction in malonyl-CoA levels leads to the suppression of de novo fatty acid synthesis. In cancer cells that rely on high rates of fatty acid production for membrane synthesis and signaling molecules, this inhibition leads to cell growth arrest and apoptosis.[1][3]
Data Presentation
In Vitro Potency and Anti-Proliferative Activity of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |
| Recombinant Human ACC1 | Enzymatic Assay | 3.5[4] | Cell-free enzymatic activity. |
| Recombinant Human ACC2 | Enzymatic Assay | 4.1[4] | Cell-free enzymatic activity. |
| A549 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | 9-17[5][6] | |
| H157 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1] | |
| H1355 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1] | |
| H460 (Non-Small Cell Lung Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[1][7] | |
| MDA-MB-468 (Breast Cancer) | Anti-Proliferation Assay | Not explicitly quantified, but demonstrated sensitivity.[4] | |
| HepG2 (Hepatocellular Carcinoma) | Fatty Acid Synthesis Inhibition | 8 (EC50) | Measured as inhibition of fatty acid synthesis. |
Experimental Protocols
Cell Viability Assay using WST-1 Reagent
This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
WST-1 Cell Proliferation Reagent
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Proliferation Assay using Cyquant® Reagent
This protocol measures cell proliferation by quantifying the cellular DNA content.
Materials:
-
Cyquant® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)
-
96-well cell culture plates (black, clear bottom for adherent cells)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed 1,000-2,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell Lysis and Staining:
-
Prepare the Cyquant® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells.
-
Add 200 µL of the Cyquant® GR dye/cell-lysis buffer to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Generate a standard curve using a known number of cells to correlate fluorescence with cell number. Calculate the cell number in each treated well and express it as a percentage of the vehicle-treated control.
De Novo Fatty Acid Synthesis Assay using [U-¹³C₆]glucose Labeling and GC-MS
This protocol measures the rate of new fatty acid synthesis by tracing the incorporation of ¹³C from glucose.
Materials:
-
[U-¹³C₆]glucose
-
Glucose-free and glutamine-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Methanol, Chloroform, Hexane
-
Internal standard (e.g., C17:0)
-
Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach ~70-80% confluency.
-
Prepare labeling medium by supplementing glucose-free medium with 10% dFBS and 10 mM [U-¹³C₆]glucose.
-
Pre-treat cells with this compound or vehicle in complete medium for a specified time (e.g., 24 hours).
-
-
Isotope Labeling:
-
Remove the pre-treatment medium and wash the cells once with PBS.
-
Add the [U-¹³C₆]glucose labeling medium containing this compound or vehicle to the cells.
-
Incubate for 4-24 hours at 37°C and 5% CO2.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube. Add the internal standard.
-
Add 2 mL of chloroform and vortex vigorously.
-
Add 800 µL of water and vortex again to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Carefully collect the lower organic phase containing lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in 1 mL of 2% H₂SO₄ in methanol.
-
Incubate at 50°C for 2 hours to convert fatty acids to FAMEs.
-
Add 1.5 mL of water and 1 mL of hexane, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS. The mass isotopologue distribution of key fatty acids (e.g., palmitate, C16:0) will reveal the extent of ¹³C incorporation, which is a direct measure of de novo synthesis.
-
-
Data Analysis:
-
Calculate the percentage of newly synthesized fatty acids by correcting for the natural abundance of ¹³C and comparing the labeled fraction to the total fatty acid pool.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflows.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for A549 Cell Line Treatment with ND-646
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of the A549 human non-small cell lung cancer (NSCLC) cell line with ND-646, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). This compound targets both ACC1 and ACC2 isoforms, thereby inhibiting de novo fatty acid synthesis, a critical pathway for cancer cell proliferation and survival.[1][2]
Introduction
Cancer cells exhibit altered metabolism characterized by increased nutrient uptake and utilization to support rapid proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and post-translational protein modifications.[3][4] Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][4] In many cancers, including non-small cell lung cancer, ACC is overexpressed and its inhibition has emerged as a promising therapeutic strategy.[1][5]
This compound is a small molecule inhibitor that allosterically binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[3][6] This inhibition leads to a depletion of cellular fatty acids, resulting in reduced proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[1][6][7] These notes provide detailed protocols for studying the effects of this compound on the A549 cell line, a widely used model for NSCLC.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Human ACC1 | 3.5 | [9][10] |
| Human ACC2 | 4.1 | [9][10] |
Table 2: Effects of this compound on A549 Cells
| Parameter | Concentration | Duration | Effect | Reference |
| Palmitate Synthesis | 500 nM | 24 hours | Significant inhibition | [6] |
| Total Fatty Acid Content | 500 nM | 72 hours | Nearly 85% decrease | [7] |
| Cell Growth/Number | 500 nM | 7 days | Significant reduction | [6][7] |
| Apoptosis Induction | 500 nM | 3-5 days | Increased cleaved PARP | [6] |
| ER Stress Induction | 500 nM | - | Yes | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in A549 cells.
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Caption: General experimental workflow for evaluating this compound in A549 cells.
Experimental Protocols
1. A549 Cell Culture
-
Cell Line: A549 (ATCC® CCL-185™) - human lung carcinoma.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.[11] Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:9 split ratio.[11]
2. Preparation of this compound Stock Solution
-
Procedure:
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
3. Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation and viability of A549 cells.
-
Materials:
-
96-well plates
-
A549 cells
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay kit (e.g., CellTiter-Glo®).
-
-
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Normalize the results to the vehicle-treated control wells.
-
4. Western Blot Analysis for ACC Phosphorylation
-
Objective: To assess the target engagement of this compound by measuring the phosphorylation status of ACC. This compound has been shown to reduce the detectable levels of phosphorylated ACC (p-ACC).[13]
-
Materials:
-
6-well plates
-
A549 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ACC (Ser79), anti-total ACC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 500 nM) or vehicle for a specified time (e.g., 24 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
5. Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
A549 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed and treat A549 cells with this compound (e.g., 500 nM) or vehicle for 3-5 days.[6]
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
6. Fatty Acid Analysis
-
Objective: To confirm the inhibition of de novo fatty acid synthesis by measuring changes in cellular fatty acid levels.
-
Protocol Outline:
-
Treat A549 cells with this compound (e.g., 500 nM) for 24-72 hours.[6]
-
For metabolic labeling, culture cells in the presence of a stable isotope-labeled precursor, such as [U-13C6]glucose, during the final hours of treatment.[6]
-
Harvest cells and extract total lipids using a method like the Folch or Bligh-Dyer extraction.
-
Saponify the lipids and derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the abundance and isotopic enrichment of individual fatty acids.
-
Concluding Remarks
The protocols and data presented here provide a solid foundation for investigating the effects of the ACC inhibitor this compound on the A549 non-small cell lung cancer cell line. By inhibiting the crucial pathway of de novo fatty acid synthesis, this compound represents a promising therapeutic agent for cancers reliant on this metabolic process. The provided methodologies can be adapted to explore various aspects of this compound's activity, including its impact on other cellular processes and its potential in combination therapies.
References
- 1. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. A549 Cell Line Transfection Protocol [a549.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ND-646 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] It targets both ACC1 and ACC2 isoforms with high affinity, making it a valuable tool for investigating the role of fatty acid metabolism in various cellular processes, particularly in cancer biology.[3][4][5] this compound has been shown to suppress fatty acid synthesis, inhibit cell proliferation, and induce apoptosis in cancer cell lines, such as non-small cell lung cancer (NSCLC).[5][6][7] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound functions by binding to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[6] This allosteric inhibition is independent of the phosphorylation status of ACC and effectively blocks the synthesis of malonyl-CoA, a critical building block for fatty acids. The inhibition of both ACC1 and ACC2 isoforms by this compound leads to a comprehensive shutdown of de novo fatty acid synthesis.[3][6]
Quantitative Data Summary
| Property | Value | Reference |
| Target | Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) | [5] |
| IC₅₀ (hACC1) | 3.5 nM | [5][8] |
| IC₅₀ (hACC2) | 4.1 nM | [5][8] |
| Molecular Formula | C₂₈H₃₂N₄O₇S | [5] |
| Molecular Weight | 568.6 g/mol | [5] |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 20 mg/mL | [5] |
| Typical Cell Culture Working Concentration | 500 nM | [5][7] |
| Stock Solution Storage | -20°C for up to 1 year, -80°C for up to 2 years | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 568.6 g/mol * 1 mL * (1 L / 1000 mL) = 5.686 mg
-
-
Weigh out 5.686 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if precipitation is observed.[8]
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[8]
-
Preparation of this compound Working Solution for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For a final working concentration of 500 nM, a direct 1:20,000 dilution of the 10 mM stock is required. To ensure accurate pipetting, it is recommended to perform serial dilutions.
-
Example for a final concentration of 500 nM in 10 mL of medium:
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 1 µL of 10 mM this compound to 99 µL of complete cell culture medium.
-
Step B (Final Dilution): Prepare the final 500 nM working solution by diluting the 100 µM intermediate solution 1:200. Add 50 µL of the 100 µM solution to 9.95 mL of complete cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated wells. In the example above, the final DMSO concentration would be 0.005%.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration. For proliferation assays, this can be several days.[8]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting fatty acid synthesis.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. nimbustx.com [nimbustx.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ND-646 Experiments Utilizing Delipidated Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the acetyl-CoA carboxylase (ACC) inhibitor, ND-646, in cell-based assays, with a specific focus on the rationale and application of delipidated serum to enhance experimental outcomes. The protocols outlined below are intended to serve as a starting point for researchers investigating the effects of inhibiting de novo fatty acid synthesis in cancer cells and other research models.
Introduction
This compound is a potent and selective allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis (FASyn).[1][2][3] By inhibiting ACC, this compound effectively blocks the production of malonyl-CoA from acetyl-CoA, a critical step in the synthesis of fatty acids.[4] Many cancer cells exhibit elevated rates of FASyn to support rapid proliferation and membrane biogenesis.[5][6][7] Consequently, targeting ACC with inhibitors like this compound presents a promising therapeutic strategy for various cancers.[5][6][7][8]
The use of delipidated serum in cell culture is a critical experimental manipulation when studying the effects of FASyn inhibitors. Standard fetal bovine serum (FBS) contains a significant amount of lipids that cells can scavenge, potentially masking the effects of ACC inhibition.[5][9] By culturing cells in a lipid-depleted environment, they become more reliant on endogenous fatty acid production, thus sensitizing them to the effects of this compound.[6] This approach allows for a more accurate assessment of a cell's dependency on de novo FASyn for survival and proliferation.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor by binding to the biotin carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits.[5][6] This disruption of the enzyme's quaternary structure leads to its inactivation.[5][6] this compound has demonstrated potent inhibition of both human ACC1 and ACC2 isoforms with IC50 values in the low nanomolar range.[1][2][3]
Rationale for Using Delipidated Serum
Culturing cells in media supplemented with delipidated serum is crucial for accurately evaluating the efficacy of ACC inhibitors like this compound.[6] Standard serum is rich in lipids, which can be taken up by cells, thereby bypassing their need for de novo fatty acid synthesis.[9] This exogenous lipid supply can mask the anti-proliferative effects of this compound. By removing lipids from the serum, cells are forced to rely on their own fatty acid production, making them more susceptible to ACC inhibition.[6] Studies have shown that the growth inhibitory effects of this compound are significantly enhanced in cells cultured with delipidated FBS compared to regular FBS.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| hACC1 IC50 | 3.5 nM | [1][2][3] |
| hACC2 IC50 | 4.1 nM | [1][2][3] |
| Effective in vitro concentration | 500 nM | [2][6] |
Table 2: Effect of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Growth
| Cell Line | Condition | Observation | Reference |
| A549 | Regular FBS + 500 nM this compound | Significant decrease in cell growth | [6] |
| A549 | Delipidated FBS + 500 nM this compound | More pronounced decrease in cell growth compared to regular FBS | [6] |
| H460 | Regular FBS + 500 nM this compound | Significant decrease in cell growth | [6] |
| H460 | Delipidated FBS + 500 nM this compound | More pronounced decrease in cell growth compared to regular FBS | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the de novo fatty acid synthesis pathway.
Caption: General experimental workflow for testing this compound with delipidated serum.
Caption: Rationale for using delipidated serum with this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using WST-1
Objective: To assess the effect of this compound on the proliferation of cancer cells in both standard and lipid-depleted conditions.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Delipidated Fetal Bovine Serum (dFBS)
-
This compound (solubilized in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium (containing 10% FBS). Allow cells to adhere overnight.
-
Media Change and Treatment:
-
For the delipidated condition, carefully aspirate the medium and replace it with 100 µL of medium containing 10% dFBS.[3]
-
For the standard condition, replace the medium with fresh 100 µL of medium containing 10% FBS.
-
Prepare serial dilutions of this compound in the respective media (e.g., 1 nM to 1 µM). Add the diluted this compound or DMSO vehicle control to the wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance of treated wells to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Marker (Cleaved PARP)
Objective: To determine if this compound induces apoptosis in cancer cells cultured in delipidated serum.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Medium with 10% FBS and 10% dFBS
-
This compound (in DMSO)
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates in medium with 10% FBS and allow them to adhere. The next day, switch to medium containing either 10% FBS or 10% dFBS and treat with 500 nM this compound or DMSO for 48-72 hours.[6]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the loading control.
-
-
Analysis: Compare the levels of cleaved PARP in this compound-treated samples to the vehicle controls in both regular and delipidated serum conditions.
Protocol 3: Fatty Acid Synthesis Assay using ¹³C-Glucose Tracing
Objective: To directly measure the inhibition of de novo fatty acid synthesis by this compound.
Materials:
-
Cancer cell line of interest
-
Medium with 10% dFBS
-
[U-¹³C₆]glucose
-
This compound (in DMSO)
-
DMSO
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
GC-MS or LC-MS instrumentation
Procedure:
-
Cell Culture and Labeling: Seed cells and allow them to adhere. Switch to medium containing 10% dFBS and [U-¹³C₆]glucose. Treat with 500 nM this compound or DMSO for 24 hours.[6]
-
Metabolite Extraction:
-
Wash cells with ice-cold saline.
-
Quench metabolism and extract lipids using a methanol/chloroform/water extraction method.
-
-
Derivatization and Analysis:
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., by methylation).
-
Analyze the samples by GC-MS or LC-MS to determine the incorporation of ¹³C from glucose into palmitate and other fatty acids.
-
-
Data Analysis: Calculate the percentage of newly synthesized palmitate by measuring the abundance of different ¹³C-labeled isotopologues. Compare the percentage of newly synthesized fatty acids in this compound-treated cells versus vehicle-treated cells. A significant reduction in the labeled fraction indicates inhibition of de novo fatty acid synthesis.[6]
Conclusion
The use of delipidated serum is a powerful tool for studying the effects of ACC inhibitors like this compound. By creating a cellular environment that is dependent on de novo fatty acid synthesis, researchers can more accurately assess the anti-cancer potential of these compounds. The protocols provided here offer a framework for investigating the cellular consequences of ACC inhibition, from proliferation and apoptosis to direct measurement of metabolic flux. These experiments are crucial for the continued development of novel cancer therapies targeting cellular metabolism.
References
- 1. nimbustx.com [nimbustx.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture [bio-protocol.org]
Application Notes & Protocols: Synergistic Inhibition of Cancer Cell Proliferation via Lentiviral shRNA Knockdown of ACC1 and ND-646 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction De novo fatty acid synthesis (FASyn) is a critical metabolic process frequently upregulated in cancer cells to meet the demands of rapid proliferation, including the production of lipids for membrane biosynthesis and signaling molecules[1][2]. A rate-limiting step in this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), making it an attractive therapeutic target[1][2]. The cytosolic isoform, ACC1, is the primary enzyme responsible for converting acetyl-CoA to malonyl-CoA for fatty acid synthesis[1][3][4]. High expression of ACC1 has been observed in various cancers, including non-small cell lung cancer (NSCLC) and liver cancer, and often correlates with a poor prognosis[3][5].
Targeting ACC1 through both genetic silencing and pharmacological inhibition presents a powerful strategy to disrupt cancer cell metabolism. Lentiviral-mediated short hairpin RNA (shRNA) offers a stable and long-term method for gene knockdown[6][7]. ND-646 is a potent, allosteric inhibitor of both ACC1 and ACC2 that functions by preventing the dimerization of ACC subunits, which is essential for their enzymatic activity[2][8]. This dual-pronged approach allows for a robust investigation of ACC1's role in cancer and provides a potential therapeutic strategy to induce apoptosis and suppress tumor growth[8][9][10].
These application notes provide detailed protocols for the lentiviral shRNA knockdown of ACC1 in cancer cell lines, combined with pharmacological inhibition by this compound. Methodologies for assessing the synergistic effects on cell viability, protein expression, and fatty acid synthesis are also described.
Signaling Pathways and Mechanisms
The following diagrams illustrate the ACC1 signaling pathway, the mechanism of action for the inhibitor this compound, and the logical basis for combining genetic knockdown with pharmacological inhibition.
Caption: The ACC1 enzyme catalyzes the conversion of Acetyl-CoA to Malonyl-CoA.
Caption: this compound acts as an allosteric inhibitor, preventing ACC dimerization.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and the consequences of targeting ACC1.
Table 1: Inhibitory Activity of this compound and Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound and its derivatives against ACC1 and cancer cell lines.
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference(s) |
| This compound | Human ACC1 | 3.5 | A549 (NSCLC) | 9 - 17 | [5][10] |
| Human ACC2 | 4.1 | [10] | |||
| Derivative A2 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |
| Derivative A7 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |
| Derivative A9 | ACC1 | 3 - 10 | A549 (NSCLC) | 9 - 17 | [5] |
Table 2: Effects of ACC1 Inhibition on Non-Small Cell Lung Cancer (NSCLC) This table outlines the observed effects of genetic and pharmacological inhibition of ACC1 in preclinical NSCLC models.
| Inhibition Method | Model System | Parameter Measured | Observed Effect | Reference(s) |
| This compound (500 nM) | A549 Cells (in vitro) | Total Fatty Acids | ~85% decrease after 72 hours | [11] |
| A549 Cells (in vitro) | Cell Number | Significant reduction after 7 days | [11] | |
| This compound (50mg/kg) | A549 Xenograft (in vivo) | Tumor Area | ~80% reduction after 6 weeks | [11] |
| ACC1 Knockdown (shRNA) | Multiple Myeloma Cells | De Novo Lipogenesis | Significant suppression | [12][13] |
| This compound + Carboplatin | Mouse Model (in vivo) | Tumor Suppression | 87% suppression (vs. 50% for carboplatin alone) | [14] |
Experimental Workflow and Protocols
A systematic workflow is essential for evaluating the combined effect of ACC1 knockdown and this compound treatment.
Caption: Workflow for ACC1 knockdown, this compound treatment, and subsequent analysis.
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles carrying shRNA against ACC1 and their use to create stable knockdown cell lines. This is a general protocol and should be performed adhering to institutional biosafety level 2 (RGL-2) guidelines[6].
Materials:
-
HEK293T cells
-
Lentiviral vector with ACC1-targeting shRNA (e.g., pLKO.1-shACC1) and non-targeting control (pLKO.1-shControl)[15]
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)[16]
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Target cancer cell line (e.g., A549)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection[17][18].
-
Prepare a DNA mixture containing the shRNA vector, and packaging plasmids.
-
Transfect the HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-8 hours, replace the transfection medium with fresh growth medium[17].
-
-
Virus Harvest (Day 3-4):
-
Harvest the supernatant containing viral particles 48-72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
-
-
Cell Transduction (Day 4):
-
Plate the target cancer cells (e.g., A549) in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the growth medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency[19].
-
Add the viral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration[6]. Include a well with no virus as a control.
-
Incubate for 18-24 hours[6].
-
-
Selection of Stable Cells (Day 5 onwards):
-
Replace the virus-containing medium with fresh growth medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 2-10 µg/mL) must be determined beforehand with a kill curve for the specific cell line[6].
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed[6].
-
Expand individual resistant colonies to establish stable ACC1 knockdown and control cell lines.
-
Protocol 2: this compound Treatment
This protocol details the preparation and application of the ACC1 inhibitor this compound to cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Stable ACC1 knockdown and control cell lines
-
Appropriate cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Plate the stable cell lines (shACC1 and shControl) in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). A common effective concentration used in studies is 500 nM[10][11].
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the this compound or vehicle control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
-
Protocol 3: Cell Viability Assay
This protocol uses a luminescence-based assay to quantify cell viability, which is indicative of ATP content.
Materials:
-
Cells cultured in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)[20]
-
Luminometer
Procedure:
-
Plate cells and treat with shRNA/ND-646 as described in the workflow.
-
After the incubation period (e.g., 72 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the results to the vehicle-treated control group to determine the percent viability[20][21].
Protocol 4: Western Blot for ACC1 Knockdown Verification
This protocol is used to confirm the reduction of ACC1 protein levels in the stable knockdown cell lines.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACC1[15]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against ACC1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for the loading control to ensure equal protein loading.
-
Protocol 5: Fatty Acid Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.
Materials:
-
Treated cells
-
Lipid extraction solvents (e.g., hexane and isopropanol)
-
Scintillation counter
Procedure:
-
Plate and treat cells as per the experimental design.
-
During the final hours of treatment (e.g., 2-4 hours), add the radiolabeled precursor (e.g., [¹⁴C]-acetate) to the culture medium.
-
After incubation, wash the cells with cold PBS to stop the uptake.
-
Harvest the cells and extract total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).
-
Evaporate the solvent and measure the radioactivity of the lipid fraction using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel sample. A significant decrease in radioactivity in treated cells compared to controls indicates inhibition of fatty acid synthesis[8][23].
References
- 1. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design and Cloning of an shRNA into a Lentiviral Silencing Vector: Version A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Acetyl-CoA Carboxylase Suppresses De Novo Lipogenesis and Tumor Cell Growth in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nimbustx.com [nimbustx.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portals.broadinstitute.org [portals.broadinstitute.org]
- 19. mdpi.com [mdpi.com]
- 20. Cell viability and RNA interference (siRNA knockdown) assays [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Application Notes and Protocols: Measuring Metabolic Changes with ND-646 Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and specific allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. By inhibiting both ACC1 and ACC2 isoforms, this compound effectively blocks the conversion of acetyl-CoA to malonyl-CoA, a key building block for new fatty acids.[1][2][3] This inhibition has been shown to suppress the growth of cancer cells, particularly those reliant on de novo lipogenesis.[1][2][3] The Agilent Seahorse XF Analyzer is a powerful tool for assessing the metabolic phenotype of cells in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5][6] This document provides detailed protocols for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by this compound treatment.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor by binding to the biotin carboxylase (BC) domain of ACC1 and ACC2. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.[1] The inhibition of ACC leads to a depletion of malonyl-CoA, which has two major metabolic consequences: the suppression of de novo fatty acid synthesis and the potential stimulation of fatty acid oxidation (FAO), as malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in FAO.
Data Presentation: Expected Metabolic Effects of this compound
Table 1: Hypothetical Data from Seahorse XF Cell Mito Stress Test in A549 Non-Small Cell Lung Cancer Cells Treated with this compound
| Parameter | Vehicle Control (pmol/min) | This compound (500 nM) (pmol/min) | Fold Change |
| Basal Respiration | 100 ± 5 | 95 ± 6 | ~0.95 |
| ATP-linked Respiration | 75 ± 4 | 70 ± 5 | ~0.93 |
| Maximal Respiration | 200 ± 10 | 180 ± 12 | ~0.90 |
| Spare Respiratory Capacity | 100 ± 8 | 85 ± 9 | ~0.85 |
| Proton Leak | 25 ± 2 | 25 ± 2 | ~1.00 |
| Non-mitochondrial Respiration | 10 ± 1 | 10 ± 1 | ~1.00 |
Table 2: Hypothetical Data from Seahorse XF Glycolysis Stress Test in A549 Non-Small Cell Lung Cancer Cells Treated with this compound
| Parameter | Vehicle Control (mpH/min) | This compound (500 nM) (mpH/min) | Fold Change |
| Basal Glycolysis | 30 ± 2 | 28 ± 3 | ~0.93 |
| Glycolytic Capacity | 60 ± 4 | 55 ± 5 | ~0.92 |
| Glycolytic Reserve | 30 ± 3 | 27 ± 4 | ~0.90 |
Table 3: Hypothetical Data from Seahorse XF Fatty Acid Oxidation Assay in A549 Non-Small Cell Lung Cancer Cells Treated with this compound
| Parameter | Vehicle Control (pmol/min) | This compound (500 nM) (pmol/min) | Fold Change |
| Basal OCR on Exogenous FAO | 50 ± 4 | 75 ± 6 | ~1.50 |
| Capacity for FAO | 100 ± 8 | 150 ± 10 | ~1.50 |
Note: The data presented in these tables are illustrative and represent expected trends based on the mechanism of action of this compound. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay assesses mitochondrial function by measuring OCR in response to the sequential injection of mitochondrial stressors.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Cell culture medium
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest (e.g., A549 non-small cell lung cancer cells)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control for a specified duration (e.g., 24 hours) in standard cell culture medium.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add fresh, pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Loading the Sensor Cartridge:
-
Prepare stock solutions of the mitochondrial stressors from the Mito Stress Test Kit in Seahorse XF Base Medium.
-
Load the appropriate volumes of Oligomycin, FCCP, and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
-
Data Analysis:
-
After the assay, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration.
-
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay
This assay measures the ability of cells to oxidize exogenous long-chain fatty acids. This is the most relevant assay to directly observe the metabolic shift caused by ACC inhibition.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Palmitate-BSA FAO Substrate
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor, as a control)
-
This compound
-
Cell culture medium
-
Seahorse XF Base Medium (without glucose, pyruvate, and glutamine)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge as described in Protocol 1.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed FAO Assay Medium (Seahorse XF Base Medium supplemented with L-Carnitine).
-
Add fresh, pre-warmed FAO Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
-
Loading the Sensor Cartridge and Substrate Injection:
-
Prepare a stock solution of Etomoxir in FAO Assay Medium for control wells.
-
Just before the assay, add the Seahorse XF Palmitate-BSA FAO Substrate to the appropriate wells.
-
Load Etomoxir into the designated port of the sensor cartridge for the control wells.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Place the cell plate in the analyzer and start the assay.
-
The instrument will measure the basal OCR, and then inject Etomoxir to confirm that the measured OCR is due to FAO.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate the rate of fatty acid oxidation by subtracting the OCR after Etomoxir injection from the basal OCR in the presence of palmitate.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ACC1 and ACC2, blocking fatty acid synthesis and potentially increasing fatty acid oxidation.
Experimental Workflow Diagram
Caption: Workflow for assessing metabolic changes with this compound using the Seahorse XF assay.
References
- 1. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ND-646 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ND-646, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). The following information addresses potential off-target effects and provides troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] It binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[1][2] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.
Q2: Have any off-target effects of this compound been reported in cancer cells?
Currently, there are no published, comprehensive off-target screening studies for this compound, such as kinome scans or broad proteomic profiling against unrelated proteins. However, several lines of evidence suggest a high degree of on-target specificity for ACC:
-
Palmitate Rescue: The cytotoxic effects of this compound in cancer cell lines can be significantly rescued by the addition of exogenous palmitate, the primary product of the fatty acid synthesis pathway.[1][4] This indicates that the observed cell death is a direct consequence of fatty acid depletion rather than an unrelated off-target effect.
-
No Impact on Cholesterol Synthesis: Studies have shown that this compound treatment does not significantly alter cholesterol synthesis, suggesting that it does not broadly impact acetyl-CoA utilization in other metabolic pathways.
-
Enantiomer Inactivity: A stereoisomer (enantiomer) of a closely related analog of this compound, ND-608, which is structurally very similar but has a different 3D arrangement, shows significantly less activity against ACC and has been used as a negative control in experiments.[1]
Q3: What are the known downstream cellular effects of this compound treatment?
Inhibition of ACC by this compound leads to a depletion of cellular fatty acids, which in turn can induce:
-
Apoptosis: Programmed cell death is a common outcome of this compound treatment in cancer cells dependent on de novo fatty acid synthesis.[1][4]
-
Endoplasmic Reticulum (ER) Stress: The disruption of lipid metabolism can lead to stress in the endoplasmic reticulum, a key organelle for lipid synthesis and protein folding.[1][3]
-
Inhibition of Cell Proliferation: By depriving cancer cells of the building blocks needed for new membranes, this compound effectively halts their proliferation.[1][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High cell viability despite this compound treatment. | Exogenous lipid sources: Standard fetal bovine serum (FBS) contains lipids that can be taken up by cells, bypassing their need for de novo fatty acid synthesis. | Use delipidated FBS in your cell culture medium to ensure that cells are reliant on their own fatty acid production. |
| Low this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response curve to determine the optimal IC50 for your specific cancer cell line. | |
| Cell line insensitivity: Some cancer cell lines may be less dependent on de novo fatty acid synthesis and more reliant on scavenging external lipids. | Profile the baseline expression of ACC1 and other key enzymes of the fatty acid synthesis pathway in your cell line. | |
| Inconsistent results between experiments. | Inconsistent this compound preparation: this compound is typically dissolved in DMSO. Improper storage or multiple freeze-thaw cycles can affect its potency. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Variability in cell culture conditions: Changes in cell density, passage number, or media composition can alter cellular metabolism. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Difficulty in detecting downstream markers of apoptosis or ER stress. | Suboptimal time point: The induction of apoptosis and ER stress are time-dependent processes. | Perform a time-course experiment to identify the optimal duration of this compound treatment for observing these effects in your cell line. |
| Low sensitivity of detection method: The chosen assay may not be sensitive enough to detect subtle changes. | Use multiple, complementary methods to assess apoptosis (e.g., Annexin V staining, caspase activity assays) and ER stress (e.g., western blotting for CHOP, p-eIF2α). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human ACC1 | 3.5[3][5] |
| Human ACC2 | 4.1[3][5] |
Table 2: Effect of this compound on Fatty Acid Synthesis in A549 NSCLC Cells
| Treatment | Palmitate Synthesis (% of Control) |
| Vehicle (DMSO) | 100 |
| 500 nM this compound (24h) | ~5[1] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model (A549 cells)
| Treatment Group | Tumor Growth Inhibition (%) |
| 25 mg/kg QD | Ineffective[1] |
| 25 mg/kg BID | Significant Inhibition[1][3] |
| 50 mg/kg QD | Significant Inhibition[1] |
Key Experimental Protocols
Protocol 1: Palmitate Rescue Assay
-
Cell Seeding: Plate cancer cells at a desired density in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound in media containing delipidated FBS. For the rescue group, supplement the media with 200 µM palmitate complexed to BSA.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with palmitate. A significant increase in viability in the co-treated group indicates on-target activity.
Protocol 2: Western Blotting for ER Stress Markers
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers such as p-eIF2α and CHOP, along with a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Caption: Workflow for a palmitate rescue experiment.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: ND-646 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of both ACC1 and ACC2 isoforms (IC50 values of 3.5 nM and 4.1 nM, respectively for human enzymes).[1][2] It binds to the Biotin Carboxylase (BC) domain, disrupting the enzyme's dimerization, which is essential for its catalytic activity.[3][4] This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, effectively shutting down de novo fatty acid synthesis (FASyn) and stimulating fatty acid oxidation.[3][5][6] A unique aspect of its mechanism is that it promotes the dephosphorylation of ACC, yet still leads to its inactivation by preventing dimerization.[1][3]
Q2: Why am I observing high variability in the IC50 value of this compound across different experiments?
Inconsistent IC50 values can arise from several factors. Here are the most common causes and solutions:
-
Cell Culture Conditions:
-
Lipids in Serum: Standard fetal bovine serum (FBS) contains lipids that cells can utilize, potentially masking the effects of FASyn inhibition.[3] Switching to delipidated FBS can enhance the potency and consistency of this compound.[4]
-
Cell Density and Confluence: The metabolic state of cells changes with density. High confluency can lead to nutrient depletion and altered signaling, affecting drug response. It is critical to seed cells at a consistent density and ensure they are in the exponential growth phase at the start of treatment.
-
Cell Line Passage Number: Cell lines can exhibit genetic and phenotypic drift over time. Using cells within a consistent, low passage number range is recommended to ensure reproducible results.
-
-
Compound Stability and Handling:
-
Solubility: this compound has specific solubility limits in common solvents.[2] Ensure the compound is fully dissolved before adding it to the culture medium. Precipitates will lead to inaccurate dosing.
-
Storage: Improper storage can lead to compound degradation. Store this compound according to the manufacturer's instructions, typically as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Parameters:
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent. A 7-day treatment can show a significant reduction in cell number compared to shorter durations.[7] Ensure your assay endpoint is appropriate for the biological question.
-
Endpoint Measurement: Different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different aspects of cell health. Metabolic assays like MTT can sometimes be confounded by treatments that alter cellular metabolism.
-
Q3: My Western blot results for phosphorylated ACC (p-ACC) are inconsistent after this compound treatment. What is happening?
This is an expected outcome due to the unique mechanism of this compound. The inhibitor binds to the same arginine residue that the phosphorylated serine tail of ACC interacts with to induce inactivation.[4] By occupying this site, this compound prevents the p-ACC antibody from binding to its epitope, leading to a loss of signal.[4] This phenomenon can be used as a robust biomarker to confirm that the drug is engaging with its target in cells and tissues.[1][4] Therefore, a decrease in the p-ACC signal upon this compound treatment indicates successful target engagement, not a lack of AMPK activity.
Q4: Can exogenous fatty acids rescue the effects of this compound?
Yes. Supplementing the culture medium with fatty acids, such as palmitate, can rescue the anti-proliferative effects of this compound.[4][7] This demonstrates the high specificity of this compound for the fatty acid synthesis pathway. If exogenous lipids rescue the observed phenotype, it strongly suggests the effects are on-target and not due to unexpected off-target activities.[4]
Troubleshooting Guides
Issue 1: Low Potency or No Effect on Cell Viability
This troubleshooting workflow helps diagnose reasons for minimal or no observed effect of this compound on cell proliferation or viability.
Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: High Well-to-Well Variability in Plate-Based Assays
High variability can obscure real biological effects. This guide addresses common sources of inconsistency in 96-well or 384-well plate experiments.
| Potential Cause | Recommended Solution |
| Edge Effects | Uneven evaporation in outer wells can concentrate the drug. Avoid using the outermost wells for experimental conditions; fill them with sterile PBS or media instead. |
| Inaccurate Pipetting | Small volumes are prone to error. Use calibrated pipettes and reverse pipetting for viscous solutions like drug stocks. Prepare a master mix of media + drug for each concentration to add to the wells. |
| Uneven Cell Seeding | Inconsistent cell numbers per well lead to variable results. Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting groups of wells. |
| Compound Precipitation | This compound may precipitate if the final solvent concentration is too high or if it's added to cold media. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay like crystal violet.
-
Cell Seeding:
-
Trypsinize and count cells that are in their exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Perform serial dilutions of the stock solution in complete culture medium (preferably with delipidated FBS) to create 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions (or vehicle control) to the appropriate wells, resulting in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours to 7 days).[7]
-
-
Assay Endpoint (Crystal Violet):
-
Gently wash the wells twice with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and let the plate dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance on a plate reader at ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Target Engagement (p-ACC)
This protocol is for confirming that this compound is interacting with its target, ACC.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 500 nM) or vehicle for 1-24 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ACC (Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot. Reprobe with an antibody for total ACC or a loading control (e.g., GAPDH, β-actin) to ensure equal loading. A significant decrease in the p-ACC signal relative to total ACC indicates successful target engagement.[4]
-
Signaling Pathway and Mechanism of Action
This compound Mechanism of Action
This compound inhibits the enzymatic activity of ACC1 and ACC2 by binding to the Biotin Carboxylase (BC) domain and preventing the dimerization required for function. This blocks the production of malonyl-CoA, a critical building block for fatty acid synthesis and a key regulator of fatty acid oxidation.
Caption: this compound disrupts ACC1 dimerization, halting fatty acid synthesis.
ACC Regulation and this compound Interference
ACC activity is tightly regulated by phosphorylation. AMPK, a key energy sensor, phosphorylates ACC, leading to its inactivation. This compound's binding site overlaps with the site that recognizes this phosphorylation, leading to the displacement of p-ACC antibodies and providing a useful biomarker for target engagement.
Caption: this compound and AMPK both inactivate ACC, but via different mechanisms.
References
- 1. nimbustx.com [nimbustx.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
Troubleshooting ND-646 western blot for p-ACC
Welcome to the Technical Support Center for ND-646 and p-ACC Western Blot Analysis. This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Acetyl-CoA Carboxylase (ACC) inhibitor, this compound, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Acetyl-CoA Carboxylase (ACC)?
A1: this compound is a potent, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2] It functions by binding to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits necessary for enzymatic activity.[3][4] This inhibition ultimately suppresses the synthesis of fatty acids.[2][3]
Q2: What is the expected outcome for phosphorylated ACC (p-ACC) levels after treating cells with this compound?
A2: A significant decrease or complete loss of the p-ACC signal is the expected outcome when detected by Western blot.[3][5] this compound not only inhibits ACC activity but also promotes its dephosphorylation.[3][4] This reduction in the p-ACC signal serves as a sensitive biomarker for confirming that this compound has engaged its target within the cell.[5][6]
Q3: Why is detecting both p-ACC and total ACC important?
A3: It is crucial to measure both the phosphorylated and total protein levels.[7][8] Observing a decrease in p-ACC without a change in total ACC levels confirms that the effect is due to a change in phosphorylation status, not a decrease in the overall amount of the protein.[3] This allows you to conclude that alterations in the p-ACC/total ACC ratio are due to changes in phosphorylation levels.[7]
Q4: What are the main challenges when performing a Western blot for phosphorylated proteins like p-ACC?
A4: Western blotting for phosphoproteins presents several challenges. Phosphorylated proteins are often low in abundance compared to their total protein counterparts.[7][9] Furthermore, the phosphorylation state is reversible and can be rapidly lost upon cell lysis due to the activity of endogenous phosphatases.[7][9][10] ACC itself is also a very large protein (~265-280 kDa), which can present challenges with gel migration and membrane transfer.[11]
ACC Signaling Pathway and this compound Mechanism
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in fatty acid synthesis.[12][13] Its activity is tightly regulated by phosphorylation. AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates ACC at specific serine residues (Ser79 in ACC1, Ser212 in ACC2), leading to its inactivation.[14]
This compound exerts its inhibitory effect through a unique mechanism. It binds to the same site on the ACC enzyme that the inhibitory phosphoserine peptide interacts with.[3][4] By occupying this site, this compound not only blocks the enzyme's activity but also exposes the phosphorylated serine to cellular phosphatases, leading to its rapid dephosphorylation.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for p-ACC following treatment with this compound.
Problem 1: No p-ACC signal detected in untreated (control) samples.
| Question | Possible Cause & Solution |
| Are you sure the protein should be phosphorylated in your control cells? | Cause: Many proteins are only phosphorylated under specific conditions.[8] Solution: Review literature to confirm the basal phosphorylation state of ACC in your cell line. Consider using a positive control, such as treating cells with an AMPK activator (e.g., AICAR) to stimulate ACC phosphorylation.[12] |
| Did you prevent dephosphorylation during sample preparation? | Cause: Phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein.[7][9] Solution: ALWAYS use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.[15] Keep samples on ice or at 4°C at all times. |
| Is your antibody working correctly? | Cause: The primary antibody may be inactive or used at a suboptimal dilution. Solution: Check the antibody datasheet for recommended dilutions and storage conditions. Run a positive control lysate known to express p-ACC to validate the antibody's performance.[16] |
| Was enough protein loaded onto the gel? | Cause: Phosphorylated proteins are often expressed at low levels.[7][9] Solution: Increase the amount of protein loaded per lane, typically 20-40 µg of total protein is recommended.[9][15] You can concentrate your lysate if needed.[8] |
Problem 2: The p-ACC signal disappeared after this compound treatment, but the total ACC signal is also weak or absent.
| Question | Possible Cause & Solution |
| Are you having issues with gel electrophoresis or transfer? | Cause: ACC is a large protein (~265-280 kDa) and may transfer inefficiently from the gel to the membrane.[11] High background can also be an issue.[17] Solution: Use a low-percentage or gradient SDS-PAGE gel (e.g., 4-12%) for better resolution of high molecular weight proteins.[11] Ensure proper transfer conditions; a wet transfer overnight at 4°C is often recommended for large proteins. Use a PVDF membrane, which is more robust for large proteins.[8] |
| Could the this compound treatment be causing cell death? | Cause: High concentrations or prolonged treatment with any compound can lead to cytotoxicity, resulting in overall protein degradation. Solution: Perform a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment. Check for cell viability using methods like Trypan Blue exclusion or an MTT assay. |
Problem 3: High background on the Western blot is obscuring the p-ACC signal.
| Question | Possible Cause & Solution |
| What blocking buffer are you using? | Cause: Using non-fat dry milk as a blocking agent can cause high background when detecting phosphoproteins because milk contains casein, which is itself a phosphoprotein.[7][10] Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST for both blocking and antibody dilution steps.[7][9][10] |
| Are your washing steps adequate? | Cause: Insufficient washing can leave behind unbound primary and secondary antibodies, leading to high background. Solution: Increase the number and/or duration of your wash steps. Ensure you are using a buffer with a mild detergent, such as TBST (Tris-Buffered Saline with 0.1% Tween-20).[17] Avoid using PBS-based buffers, as the phosphate can interfere with phospho-specific antibody binding.[8] |
| Are your antibody concentrations too high? | Cause: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and high background. Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[16][18] |
Experimental Protocols & Data
Generalized Protocol: this compound Treatment and Western Blot for p-ACC
This protocol provides a general workflow. Specific details such as antibody dilutions and incubation times should be optimized for your specific cell line and reagents.
Key Reagent and Parameter Recommendations
| Parameter | Recommendation | Rationale |
| Lysis Buffer | RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[11][15] | Prevents protein degradation and dephosphorylation.[10][15] |
| Blocking Buffer | 3-5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[9][10] | Avoids background interference from phosphoproteins (casein) present in milk.[7] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20). | Tris-based buffers are preferred over PBS to avoid interference with phospho-antibody binding.[8][9] |
| Gel Type | Low percentage (e.g., 6%) or gradient (e.g., 4-12%) SDS-PAGE gel.[11] | Improves resolution and transfer of large proteins like ACC (~265-280 kDa).[11] |
| Membrane Type | PVDF (Polyvinylidene fluoride). | More robust and has a higher binding capacity, which is ideal for large proteins and stripping/re-probing.[8] |
| Controls | 1. Untreated cells (vehicle control). 2. Cells treated with this compound. 3. Total ACC blot for normalization.[7][8] 4. Loading control (e.g., GAPDH, β-Actin). | Essential for interpreting changes in phosphorylation status and ensuring equal protein loading. |
| Confirmation | To confirm this compound promotes dephosphorylation, co-treat cells with this compound and a phosphatase inhibitor (e.g., Calyculin A).[3] | This should rescue the p-ACC signal, confirming the mechanism of action.[3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nimbustx.com [nimbustx.com]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. images.novusbio.com [images.novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ND-646 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays using the acetyl-CoA carboxylase (ACC) inhibitor, ND-646.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2][3] It binds to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of the enzyme and subsequently inhibits its enzymatic activity.[1][4][5][6] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[7][8] By inhibiting ACC, this compound effectively suppresses the production of new fatty acids, which are crucial for cancer cell proliferation and survival.[1][6]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has shown anti-proliferative effects in a variety of cancer cell lines, particularly those that are highly dependent on de novo fatty acid synthesis. This includes non-small cell lung cancer (NSCLC) cell lines such as A549, H157, H1355, and H460, as well as several breast cancer cell lines.[1][2]
Q3: What is the optimal concentration of this compound to use in a cell viability assay?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown effective inhibition of fatty acid synthesis and cell proliferation at concentrations around 500 nM.[3] It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q4: How does serum affect the outcome of this compound treatment?
A4: The anti-proliferative effects of this compound are more pronounced when cells are cultured in media containing delipidated serum.[1][2][9] This is because delipidated serum has a reduced content of exogenous fatty acids, forcing the cells to rely more heavily on their own de novo fatty acid synthesis. When using standard fetal bovine serum (FBS), cells can uptake fatty acids from the media, which can partially mask the effects of ACC inhibition by this compound.
Q5: Is it possible to rescue the effects of this compound?
A5: Yes, the cytotoxic effects of this compound can be rescued by supplementing the cell culture medium with exogenous fatty acids, such as palmitate.[1][9] This demonstrates that the primary mechanism of this compound-induced cell death is the depletion of the fatty acid pool.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed after this compound treatment. | 1. High lipid content in serum: Standard FBS contains lipids that cells can utilize, masking the effect of fatty acid synthesis inhibition.[1][2][9] 2. Suboptimal drug concentration: The concentration of this compound may be too low to effectively inhibit ACC in your specific cell line. 3. Incorrect assay choice: The chosen viability assay may not be suitable for detecting the specific mode of cell death induced by this compound. | 1. Use delipidated serum: Switch to delipidated FBS to enhance cellular dependence on de novo fatty acid synthesis.[1][2] 2. Perform a dose-response curve: Determine the IC50 of this compound for your cell line to identify the optimal concentration range. 3. Consider alternative assays: Try viability assays based on different principles, such as WST-1 or Cyquant, which have been successfully used with this compound.[10] An apoptosis assay measuring caspase activity can also be informative.[11] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Incomplete drug solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in the wells. 3. Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to ensure even distribution. 2. Properly dissolve this compound: this compound is soluble in DMSO.[3] Ensure it is fully dissolved before diluting in culture medium. Vortex gently before adding to the plate. 3. Minimize edge effects: Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected increase in absorbance/fluorescence at low this compound concentrations. | 1. Metabolic adaptation: Some cells may initially increase their metabolic activity as a stress response to the inhibitor, which can be misinterpreted by metabolic-based assays like MTT. 2. Compound interference: The chemical properties of this compound or its solvent (DMSO) might interfere with the assay chemistry. | 1. Microscopic examination: Visually inspect the cells for signs of stress or death. 2. Use a different viability assay: Switch to a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release. 3. Include proper controls: Run controls with the vehicle (DMSO) at the same concentrations used for this compound to account for any solvent effects. |
| Difficulty dissolving formazan crystals in MTT assay. | 1. Insufficient solubilization agent: The volume or strength of the solubilizing solution may be inadequate. 2. Incomplete mixing: The formazan crystals may not be fully exposed to the solubilizing agent. | 1. Ensure sufficient volume: Use an adequate volume of a suitable solubilizing agent like DMSO or an acidified isopropanol solution. 2. Thorough mixing: After adding the solubilizing agent, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[12] |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Recombinant hACC1 | Enzymatic Assay | 3.5 | [2][3][13][14] |
| Recombinant hACC2 | Enzymatic Assay | 4.1 | [2][3][13][14] |
| A549 (NSCLC) | Cell Proliferation | ~10-100 | [15] |
| Various Breast Cancer Cell Lines | Cell Proliferation | < 100 | [2][14] |
Note: Cell-based IC50 values can vary significantly based on experimental conditions such as cell density, serum type, and incubation time.
Experimental Protocols
1. Cell Viability Assay using WST-1
This protocol is adapted from methodologies used in studies with this compound.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (consider using medium with delipidated FBS for enhanced effect). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
2. Palmitate Rescue Experiment
This protocol is designed to confirm that the cytotoxic effects of this compound are due to the inhibition of fatty acid synthesis.[1][10]
-
Palmitate-BSA Conjugate Preparation: Dissolve sodium palmitate in ethanol to make a stock solution (e.g., 50 mM). Separately, prepare a solution of fatty acid-free BSA in saline (e.g., 4%). Heat both solutions to 37°C. Add the palmitate solution to the BSA solution dropwise while stirring to achieve the desired molar ratio and final concentration (e.g., 10 mM).
-
Cell Seeding and Treatment: Seed cells as described in the WST-1 protocol. The following day, replace the medium with delipidated serum medium containing this compound at a concentration known to induce cytotoxicity (e.g., 2x IC50), with or without the addition of the palmitate-BSA conjugate (e.g., final concentration of 200 µM palmitate). Include controls for vehicle, this compound alone, and palmitate-BSA alone.
-
Incubation and Viability Assessment: Incubate for the desired period (e.g., 72 hours) and assess cell viability using a suitable method like WST-1 or Cyquant.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and palmitate. A significant increase in viability in the co-treated group indicates a successful rescue.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the ACC signaling pathway.
Caption: General workflow for a cell viability assay with this compound.
Caption: A logical approach to troubleshooting this compound viability assays.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell culture and cell lines [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nimbustx.com [nimbustx.com]
- 15. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is ND-646 not working in my cell line?
This guide provides troubleshooting advice and frequently asked questions for researchers using the Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646. If you are experiencing a lack of efficacy in your cell line, this resource offers potential explanations and experimental protocols to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo fatty acid synthesis (FASyn) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4][5] this compound binds to the biotin carboxylase (BC) domain of ACC, which disrupts the enzyme's dimerization and inhibits its activity.[6][7] This action blocks the production of malonyl-CoA, leading to a shutdown of fatty acid synthesis.[3][7] Cancer cells often exhibit elevated rates of FASyn to support rapid proliferation and membrane production, making them susceptible to ACC inhibition.[3][8][9]
Caption: this compound inhibits ACC1/2, blocking fatty acid synthesis and subsequent cell proliferation.
Q2: My cells are not responding to this compound treatment. What are the common causes?
Several factors can contribute to a lack of response to this compound. These can be broadly categorized into issues with the compound or experimental setup, cell culture conditions, and intrinsic properties of the cell line. Follow the troubleshooting workflow below to diagnose the problem.
Caption: A logical workflow for troubleshooting the ineffectiveness of this compound in cell culture experiments.
Q3: How can I confirm that this compound is engaging its target in my cells?
A reliable method to confirm target engagement is to measure the phosphorylation status of ACC at Serine 79 (p-ACC).[10] this compound binding to ACC prevents the detection of this phosphorylation site.[7] Therefore, successful target engagement is indicated by a significant reduction in the p-ACC signal via Western blot, while the total ACC protein level should remain unchanged.[7][9]
Table 1: Expected Outcomes of p-ACC Western Blot Analysis
| Treatment Group | Total ACC Level | p-ACC (Ser79) Level | Interpretation |
|---|---|---|---|
| Vehicle (DMSO) | Unchanged | Baseline | No target engagement (Control) |
| This compound (Effective Dose) | Unchanged | Significantly Reduced/Absent | Successful Target Engagement |
| ND-608 (Inactive Control) | Unchanged | Baseline | Confirms specificity of this compound |
Q4: Are there specific experimental conditions I should consider for my cell line?
Yes, optimizing experimental conditions is critical. The most important factor is the lipid content of your culture medium.
-
Serum Choice: Standard fetal bovine serum (FBS) contains lipids that cells can utilize, potentially masking the effects of inhibiting de novo fatty acid synthesis.[6] The anti-proliferative effects of this compound are significantly enhanced when cells are cultured in media containing delipidated FBS.[7][9]
-
Concentration and Duration: While this compound has a low nanomolar IC50 in biochemical assays, higher concentrations are typically required in cell-based assays.[1][2][7]
Table 2: Recommended Starting Conditions for In Vitro Experiments
| Parameter | Recommended Starting Point | Notes |
|---|---|---|
| Concentration | 100 nM - 1 µM (500 nM is common) | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Duration | 72 hours to 7 days | Effects on cell proliferation and viability may require longer incubation times.[11] |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%). |
| Negative Control | ND-608 (if available) | A less active enantiomer that serves as an excellent negative control for off-target effects.[7] |
| Culture Medium | DMEM + 10% Delipidated FBS | Strongly recommended to unmask dependency on de novo fatty acid synthesis.[7] |
Q5: My cell viability is not decreasing. Could my cell line be resistant to this compound?
If you have followed the troubleshooting steps and confirmed target engagement, your cell line may be intrinsically resistant. The primary reason for resistance is a low dependence on de novo fatty acid synthesis. Some cell lines are more efficient at scavenging exogenous lipids from the environment. If a cell line can acquire all the necessary fatty acids from the culture medium, inhibiting their internal production will have a minimal effect on its viability.[6]
You can test this directly with a fatty acid rescue experiment . Supplementing the culture medium of this compound-treated cells with palmitate (a 16-carbon saturated fatty acid) should rescue the anti-proliferative effects if the drug is on target.[6][11] If this compound has no effect even in delipidated serum, and palmitate supplementation has no further impact, the cell line is likely not dependent on this pathway for survival.
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay with Delipidated Serum
This protocol determines the effect of this compound on cell growth under conditions that maximize dependence on internal fatty acid production.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in their standard growth medium. Allow cells to adhere for 24 hours.
-
Medium Change: After 24 hours, aspirate the standard medium and replace it with fresh medium supplemented with 10% delipidated FBS.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in delipidated medium. A typical concentration range would be 10 µM down to 1 nM. Include a vehicle-only (DMSO) control.
-
Treatment: Add the 2X drug dilutions to the appropriate wells, halving the final concentration.
-
Incubation: Incubate the plate for 72 to 168 hours (3-7 days).
-
Viability Measurement: Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ACC Target Engagement
This protocol verifies that this compound is inhibiting its target enzyme, ACC.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 500 nM) and a vehicle control (DMSO) for 24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ACC (Ser79) and Total ACC. A loading control antibody (e.g., GAPDH or β-Actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensity for p-ACC in the this compound-treated sample to the vehicle control. A significant decrease indicates target engagement.
Protocol 3: Fatty Acid Supplementation Rescue Experiment
This experiment confirms that the observed cytotoxicity is due to the inhibition of fatty acid synthesis.
-
Setup: Follow the setup for the Cell Proliferation Assay (Protocol 1), using delipidated FBS.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle (DMSO) only
-
This compound at a concentration known to be effective (e.g., 1-2x the IC50)
-
Palmitate only (e.g., 200 µM)
-
This compound + Palmitate
-
-
Palmitate Preparation: Prepare a stock solution of sodium palmitate complexed to fatty-acid-free BSA.
-
Incubation and Analysis: Incubate the cells for the standard duration (e.g., 72-168 hours) and measure viability.
-
Interpretation: If the reduction in viability caused by this compound is significantly reversed by the addition of palmitate, it confirms that the drug's effect is on-target and mediated by the inhibition of fatty acid synthesis.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nimbustx.com [nimbustx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nimbustx.com [nimbustx.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
Validation & Comparative
Cross-Validation of ND-646 Results with Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646, with other relevant alternatives, supported by experimental data from published studies. The information is intended to offer an objective overview for researchers and professionals in the field of drug development and cancer metabolism.
Introduction to this compound
This compound is a potent, orally bioavailable, allosteric inhibitor of both ACC1 and ACC2, the two isoforms of Acetyl-CoA Carboxylase.[1] ACC is a rate-limiting enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to meet the demands of rapid proliferation and membrane synthesis. By inhibiting ACC, this compound disrupts this crucial metabolic pathway, leading to a reduction in fatty acid production and subsequent inhibition of cancer cell growth.[2] Its mechanism of action involves binding to the biotin carboxylase (BC) domain of ACC, which prevents the dimerization of the enzyme, a step essential for its catalytic activity.[2] This mode of inhibition is distinct from direct active site inhibition and has been a key focus in the development of this class of therapeutic agents.
ACC Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of ACC in fatty acid synthesis and the mechanism of inhibition by this compound.
Quantitative Comparison of ACC Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other notable ACC inhibitors, Soraphen A and ND-630.
Table 1: In Vitro Efficacy of ACC Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Effect | Publication |
| This compound | hACC1 | 3.5 | A549 (NSCLC) | Inhibition of fatty acid synthesis | Svensson RU, et al. Nat Med. 2016[1] |
| hACC2 | 4.1 | ||||
| ND-630 | hACC1 | 2.1 ± 0.2 | - | - | Harriman G, et al. PNAS. 2016[3] |
| hACC2 | 6.1 ± 0.8 | ||||
| Soraphen A | ACC1/2 | ~5 | HepG2, LNCaP | Attenuates de novo lipogenesis | Ridder L, et al. Biochem Pharmacol. 2011[4] |
Note: IC50 values for this compound and ND-630 were determined in biochemical assays with recombinant human enzymes, while the value for Soraphen A was determined in a cellular assay. Direct comparison should be made with caution due to potential differences in experimental conditions.
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Publication |
| A549 Xenograft | This compound | 25 mg/kg, BID, oral | Significant inhibition | Svensson RU, et al. Nat Med. 2016[1] |
| This compound | 50 mg/kg, QD, oral | Significant inhibition | Svensson RU, et al. Nat Med. 2016[1] | |
| A549 Lung Tumors | This compound | 50 mg/kg, BID, oral | 33-fold increase in bioluminescence (vs. 60-fold in vehicle) | Svensson RU, et al. Nat Med. 2016[1] |
| This compound | 100 mg/kg, BID, oral | 23-fold increase in bioluminescence (vs. 60-fold in vehicle) | Svensson RU, et al. Nat Med. 2016[1] | |
| Genetically Engineered Mouse Models (Kras;Trp53-/- and Kras;Stk11-/-) | This compound | 50 mg/kg, BID, oral | Significant reduction in tumor burden | Svensson RU, et al. Nat Med. 2016[5] |
| Carboplatin | 25 mg/kg, every 3 days, IP | - | Svensson RU, et al. Nat Med. 2016[5] | |
| This compound + Carboplatin | As above | Greater reduction in tumor growth than single agents | Svensson RU, et al. Nat Med. 2016[5] |
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of an ACC inhibitor like this compound, from initial in vitro screening to in vivo validation.
Detailed Experimental Protocols
In Vitro ACC Inhibition Assay (Biochemical)
This protocol is based on the methods described for determining the IC50 values of this compound.[1]
-
Enzyme and Substrates: Recombinant human ACC1 and ACC2 are used as the enzyme source. The reaction mixture contains acetyl-CoA, ATP, and bicarbonate as substrates.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Reaction: The enzymatic reaction is initiated by adding the enzyme to a pre-incubated mixture of substrates and inhibitor. The reaction is typically carried out at 37°C for a specified time (e.g., 30 minutes).
-
Detection: The activity of ACC is measured by quantifying the amount of ADP produced, which is directly proportional to the enzyme activity. This is often done using a commercial ADP-Glo™ kinase assay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This protocol is adapted from the methods used to assess the effect of this compound on A549 non-small cell lung cancer cells.[1]
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.
In Vivo Xenograft Study
This protocol is based on the A549 xenograft model used to evaluate this compound.[1][5]
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: A549 cells (e.g., 5 x 10^6 cells in a suspension of Matrigel and PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) via gavage at specified doses (e.g., 25 mg/kg BID or 50 mg/kg QD). The vehicle control is typically a formulation of 0.5% methylcellulose and 0.1% Tween 80 in water.
-
Carboplatin: Administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 25 mg/kg) on a defined schedule (e.g., every 3 days).
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Study Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-ACC). The tumor growth inhibition is calculated for each treatment group relative to the control group.
Conclusion
The available published data demonstrate that this compound is a potent and selective dual inhibitor of ACC1 and ACC2 with significant anti-proliferative and tumor growth inhibitory effects in preclinical models of non-small cell lung cancer. Its allosteric mechanism of action, which prevents enzyme dimerization, represents a promising strategy for targeting cancer metabolism. The comparative data, while not always from head-to-head studies, suggest that this compound has a favorable profile in terms of potency and in vivo efficacy. Further investigation, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in oncology. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further exploration of these findings by the scientific community.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. 2minutemedicine.com [2minutemedicine.com]
A Head-to-Head Comparison of ND-646 and Other Lipogenesis Inhibitors for Researchers
For Immediate Release
Cambridge, MA – In the competitive landscape of metabolic oncology and diseases characterized by aberrant lipid metabolism, the demand for potent and selective lipogenesis inhibitors is at an all-time high. This guide provides a comprehensive head-to-head comparison of ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), with other key lipogenesis inhibitors. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of comparative efficacy, mechanism of action, and available experimental data to inform preclinical and clinical research decisions.
Introduction to Lipogenesis and its Inhibition
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process for normal cell function. However, its upregulation is a hallmark of various diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH). Inhibiting key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of small molecule inhibitors targeting these enzymes, with a special emphasis on this compound.
This compound: A Potent Dual Inhibitor of ACC1 and ACC2
This compound is a highly potent and selective allosteric inhibitor of both ACC isoforms, ACC1 and ACC2.[1][2] ACC1 is a cytosolic enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. ACC2 is a mitochondrial enzyme that also produces malonyl-CoA, which in turn regulates fatty acid oxidation. By inhibiting both isoforms, this compound not only blocks the synthesis of new fatty acids but also promotes their breakdown.[3]
Quantitative Comparison of Lipogenesis Inhibitors
To facilitate a direct comparison, the following tables summarize the in vitro potency of this compound against other notable lipogenesis inhibitors.
Table 1: Comparative Potency of ACC Inhibitors
| Inhibitor | Target(s) | IC50 (Human ACC1) | IC50 (Human ACC2) | Species | Reference |
| This compound | ACC1/ACC2 | 3.5 nM | 4.1 nM | Human | [1][2][4] |
| Firsocostat (GS-0976) | ACC1/ACC2 | 2.1 nM | 6.1 nM | Human | [4] |
| CP-640186 | ACC1/ACC2 | 53 nM | 61 nM | Rat | [4][5][6][7][8] |
| Soraphen A | ACC | ~5 nM | - | Not Specified | [9][10][11] |
| TOFA | ACCα | - | - | Not Specified | [4][12] |
| PF-05221304 | ACC1/ACC2 | Potent, selective | Potent, selective | Human | [13] |
Table 2: Potency of FASN and other Lipogenesis Inhibitors
| Inhibitor | Target | IC50 / Efficacy | Cell Line / Model | Reference |
| TVB-2640 | FASN | - | Advanced solid tumors | [14][15] |
| Fasnall | FASN | - | HER2+ breast cancer model | [16] |
| Cerulenin | FASN | - | - | [17] |
| Orlistat | FASN/Lipases | - | - | [17] |
| Triclosan | FASN | - | - | [17] |
Note: Direct IC50 values for FASN inhibitors from comparable enzymatic assays are less consistently reported in the public literature. Their efficacy is often described in terms of cellular effects or in vivo tumor growth inhibition.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ACC inhibitors like this compound is the prevention of malonyl-CoA production. This has a dual impact: it halts the building blocks for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria. FASN inhibitors, such as TVB-2640, act downstream of ACC, blocking the multi-step process of elongating fatty acid chains.
Experimental Data and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly in non-small cell lung cancer (NSCLC).
-
In Vitro Studies: In A549 NSCLC cells, treatment with 500 nM this compound for 72 hours resulted in a nearly 85% decrease in total fatty acid content.[18][19] Furthermore, a 7-day exposure to 500 nM this compound significantly reduced the total cell number, an effect that was partially rescued by the addition of exogenous palmitate, confirming the on-target effect of the inhibitor.[19]
-
In Vivo Studies: In a xenograft mouse model using A549 cells, oral administration of this compound at 50 mg/kg twice daily led to significant decreases in the levels of palmitate and stearate in the tumors.[19] Long-term treatment over six weeks resulted in an 80% reduction in the tumor area relative to the total lung area.[19]
Table 3: In Vivo Efficacy of Lipogenesis Inhibitors
| Inhibitor | Model | Key Findings | Reference |
| This compound | NSCLC Xenograft | 80% reduction in tumor area to total lung area ratio. | [19] |
| TVB-2640 | Advanced Solid Tumors | Disease control rate of 42% as monotherapy and 70% in combination with paclitaxel. | [15] |
| PF-05221304 | NAFLD Patients | Significant reductions in liver fat at doses ≥10 mg daily for 16 weeks. | [18][20][21] |
| Firsocostat | NASH Patients | Significant reduction in hepatic fat content. | [17] |
| Fasnall | HER2+ Breast Cancer | Potent anti-tumor activity. | [16] |
| TOFA | Ovarian Tumor Xenograft | Significantly inhibited tumor growth. | [12] |
Experimental Protocols
Below are representative protocols for key assays used to evaluate the efficacy of lipogenesis inhibitors.
Fatty Acid Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a labeled precursor, such as [¹⁴C]-acetate or [³H]-water, into the total lipid fraction of cells.
Materials:
-
Cell culture medium
-
Lipogenesis inhibitor (e.g., this compound)
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation cocktail and counter
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the lipogenesis inhibitor for the desired duration.
-
Add the radiolabeled precursor to the medium and incubate for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated label.
-
Lyse the cells and extract the total lipid fraction using an appropriate organic solvent.
-
Quantify the incorporated radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and cytotoxicity. Common methods include MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®).
Materials:
-
Cell culture medium
-
Lipogenesis inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a multi-well plate reader.
-
Calculate the percentage of viable cells relative to an untreated control.
Conclusion and Future Directions
This compound stands out as a highly potent dual ACC inhibitor with robust preclinical anti-tumor activity. Its mechanism of action, which simultaneously inhibits fatty acid synthesis and promotes fatty acid oxidation, makes it a compelling candidate for further investigation in oncology and metabolic diseases. The comparative data presented in this guide highlights the varying potencies and targets of different lipogenesis inhibitors. While ACC inhibitors like this compound and firsocostat show nanomolar potency, FASN inhibitors such as TVB-2640 are demonstrating promising results in clinical trials.
The choice of inhibitor for a specific research application will depend on the desired target, the cellular context, and the therapeutic indication. Future research should focus on direct, head-to-head preclinical and clinical studies to better delineate the therapeutic windows and potential combination strategies for these promising agents. The continued development of potent and selective lipogenesis inhibitors holds significant promise for a new generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preliminary activity in the first in human study of the first-in-class fatty acid synthase (FASN) inhibitor, TVB-2640. - ASCO [asco.org]
- 15. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. | BioWorld [bioworld.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. PF-05221304 (PF'1304), a liver-targeted acetyl-CoA carboxylase inhibitor (ACCi), in adults with nonalcoholic fatty liver disease (NAFLD) demonstrates robust reductions in liver fat and ALT-Phase 2a, dose-ranging study [natap.org]
- 21. ACC inhibitor alone or co-administered with a DGAT2 inhibitor in patients with non-alcoholic fatty liver disease: two parallel, placebo-controlled, randomized phase 2a trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ND-646: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ND-646, a potent and selective allosteric inhibitor of acetyl-CoA carboxylase (ACC). Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, a conservative approach based on the handling of similar potent small molecule inhibitors should be adopted.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls:
-
All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (1,4-dihydro-1-[(2R)-2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-α,α,5-trimethyl-6-(2-oxazolyl)-2,4-dioxo-thieno[2,3-d]pyrimidine-3(2H)-acetamide)".[2]
-
Include the approximate concentration and quantity of the waste.
-
Keep containers securely closed when not in use.[1]
-
-
Spill Management:
-
In the event of a spill, prevent the spread of the material.
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the appropriate hazardous waste container.[4]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
Do not dispose of this compound down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]
-
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₃₂N₄O₇S |
| Molecular Weight | 568.6 g/mol |
| CAS Number | 1434639-57-2 |
| IC₅₀ for human ACC1 | 3.5 nM |
| IC₅₀ for human ACC2 | 4.1 nM |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlDMSO:PBS (pH 7.2) (1:4): 0.20 mg/mlEthanol: 20 mg/ml |
| Storage Temperature | Store at -20°C for up to 1 year, or at -80°C for up to 2 years.[7] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling potent chemical compounds. Specific experimental use of this compound has been documented in preclinical models of non-small cell lung cancer, where it has been shown to suppress fatty acid synthesis and inhibit tumor growth.[8][9] In these studies, this compound was administered to mouse xenograft models at doses of 25 mg/kg twice per day.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. westliberty.edu [westliberty.edu]
- 5. chempoint.com [chempoint.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for the Investigational Compound ND-646
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of ND-646, a potent and selective small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this investigational compound, this document is based on best practices for handling potent, non-hazardous chemical compounds in a research laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary method of protection against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety goggles with side shields | Double-layered nitrile gloves | Fully-fastened lab coat | N95 respirator or higher |
| Handling solutions of this compound | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required, but recommended if aerosols may be generated |
| Cell culture and in vitro assays | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Animal dosing and handling | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 respirator if aerosolization is possible |
| Waste disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect PPE for integrity before use and replace if damaged. Remove and dispose of contaminated PPE properly.
Operational Plan: Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to minimize risk and ensure a safe laboratory environment.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound should be stored in a clearly labeled, tightly sealed container.
-
Access to the storage area should be restricted to authorized personnel.
2.2. Handling Procedures
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers for handling the solid compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
2.3. Disposal Plan
-
All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be considered chemical waste.
-
Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2][3]
Experimental Workflow and Safety Controls
The following diagram illustrates a typical experimental workflow involving this compound, highlighting the key safety control points.
Signaling Pathway Inhibition by this compound
This compound is an allosteric inhibitor of both ACC1 and ACC2, key enzymes in the de novo fatty acid synthesis pathway. By inhibiting these enzymes, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in the production of fatty acids.
By adhering to these safety guidelines and operational procedures, researchers can minimize the risks associated with handling the investigational compound this compound and maintain a safe and compliant laboratory environment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
